(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate”, also known as GPI-1046, is a chemical compound with the molecular formula C20H28N2O4 and a molecular weight of 360.45 . It is an immunophilin ligand without antibiotic action and attenuates ethanol intake in part through the upregulation of glutamate transporter 1 (GLT1) in PFC and NAc-core . GPI-1046 is an analog of FK506, which is an immunophilin ligand that has been shown neuroprotective effects in neurodegenerative disease models . It readily crosses the blood-brain barrier and promotes the regeneration of dopamine (DA) cells in the CNS in association with functional recovery in rodent models . GPI-1046 improves HIV-associated injury of peripheral nerves .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 501.5±60.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . It is soluble in DMSO, PEG300, Tween-80, saline, SBE-β-CD in saline, and corn oil . It is stored at 4°C, protected from light .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Several studies have developed methodologies for synthesizing compounds related to "(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate," demonstrating the compound's utility in creating novel organic molecules:
Antimycobacterial Activity and Acid Dissociation Constants : A study reported the synthesis of polyfunctionalized derivatives containing thiazole, coumarin, and pyrrolidine moieties, showing antimycobacterial activity against M. tuberculosis H37Rv strain. The acid dissociation constants of these compounds were determined using potentiometric titration methods, indicating the importance of understanding the chemical properties for pharmaceutical applications (Nural, 2018).
Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : Research on the cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate led to the synthesis of novel heterocyclic compounds, showing the compound's role in facilitating the creation of diverse chemical structures with potential biological activities (Chigorina, Bespalov, & Dotsenko, 2019).
Biological Activities
The compound and its derivatives have been explored for their biological activities, highlighting their potential in medical and pharmacological fields:
Antioxidant Activity : A derivative, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, demonstrated significant antioxidant activity, comparable to ascorbic acid. This suggests the compound's derivatives could be explored for their potential health benefits and therapeutic applications (Zaki et al., 2017).
Idiopathic Pulmonary Fibrosis Treatment : Another study focused on the synthesis of a diastereoselective derivative for the treatment of Idiopathic Pulmonary Fibrosis, currently undergoing clinical trials. The synthesis involved key steps like alkylation and asymmetric Rh-catalyzed addition, demonstrating the compound's potential in developing new therapeutic agents (Anderson et al., 2016).
Computational Studies
Computational analyses have been used to study the properties and potential applications of derivatives, providing insights into their chemical behavior and interactions:
- Computational Study on Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate : This study combined experimental and quantum chemical calculations to explore the molecular properties and interactions of a pyrrole chalcone derivative. The findings highlighted the compound's potential for forming dimers and its suitability for creating heterocyclic compounds, which could be useful in designing new materials or pharmaceuticals (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHHWOPVDDWHD-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332191 |
Source
|
Record name | gpi-1046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
CAS RN |
186452-09-5 |
Source
|
Record name | gpi-1046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.